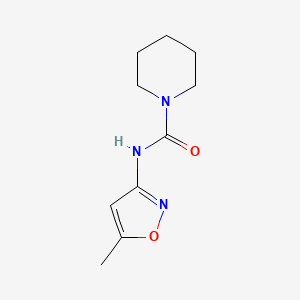
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as BTAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTAT is a heterocyclic compound that contains both benzothiazole and triazole moieties, which are known to impart unique properties to the compound.
Mécanisme D'action
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. The triazole moiety of this compound is known to form stable covalent bonds with metal ions, which may contribute to its inhibitory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for use in lab experiments, including its stability, solubility in a range of solvents, and ease of synthesis. However, this compound also has some limitations, including its relatively low potency compared to other compounds with similar activities and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, including the development of more potent analogs, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a tool for enzyme inhibition studies and as a probe for metal ion detection may also be explored.
Méthodes De Synthèse
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-(1H-1,2,3-triazol-5-ylthio)acetic acid with 2-aminobenzothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cholinesterases and tyrosinase, which are involved in the development of Alzheimer's disease and skin pigmentation disorders, respectively.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c17-9(6-18-10-5-12-16-15-10)14-11-13-7-3-1-2-4-8(7)19-11/h1-5H,6H2,(H,12,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLDMPOYSULTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-benzothiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5361723.png)
![2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5361728.png)

![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5361745.png)
![(1R*,3s,6r,8S*)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5361748.png)

![1-isobutyl-5-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5361757.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![N-methyl-2-oxo-2-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethanamine dihydrochloride](/img/structure/B5361779.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361784.png)
![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)
![N-benzyl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B5361816.png)